N-(3-butoxypropyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(3-butoxypropyl)-2-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a sulfonamide group and a butoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-butoxypropyl)-2-nitrobenzenesulfonamide typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Sulfonation: Nitrobenzene is then subjected to sulfonation using chlorosulfonic acid to yield 2-nitrobenzenesulfonyl chloride.
Amidation: The final step involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-butoxypropylamine under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(3-butoxypropyl)-2-nitrobenzenesulfonamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-(3-butoxypropyl)-2-aminobenzenesulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can also undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Reduction: N-(3-butoxypropyl)-2-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-butoxypropyl)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. The presence of the nitro and sulfonamide groups makes it a candidate for the development of drugs targeting bacterial infections.
Industry: The compound is also used in the development of specialty chemicals and materials. Its unique structure allows for the modification of polymers and the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.
Comparison with Similar Compounds
N-(3-butoxypropyl)-2-aminobenzenesulfonamide: This compound is similar in structure but has an amino group instead of a nitro group.
N-(3-butoxypropyl)-2-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a nitro group.
N-(3-butoxypropyl)-2-methylbenzenesulfonamide: This compound has a methyl group instead of a nitro group.
Uniqueness: N-(3-butoxypropyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-butoxypropyl)-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-2-3-10-20-11-6-9-14-21(18,19)13-8-5-4-7-12(13)15(16)17/h4-5,7-8,14H,2-3,6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACGNXPNHNGRLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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